molecular formula C12H22N2O2 B1488522 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine CAS No. 1247700-94-2

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine

Cat. No.: B1488522
CAS No.: 1247700-94-2
M. Wt: 226.32 g/mol
InChI Key: WTGTUCYXMBVCIK-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 1-position with a pyrrolidine-2-carbonyl group and at the 4-position with an ethoxy group. The piperidine-pyrrolidine hybrid structure combines two nitrogen-containing heterocycles, linked via an amide bond.

Properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGTUCYXMBVCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Functionalization of Piperidine and Pyrrolidine Rings

  • The synthesis often begins with the protection of amino groups to prevent side reactions during subsequent steps. For example, the fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group in proline derivatives, which is structurally related to pyrrolidine derivatives. This is achieved by reacting the amino acid (e.g., L-proline) with Fmoc-Cl in the presence of a base such as sodium carbonate.

  • Introduction of the ethoxy group at the 4-position of the piperidine ring is typically performed via nucleophilic substitution reactions. Ethyl iodide in the presence of a strong base like sodium hydride can be used to substitute a suitable leaving group with an ethoxy moiety.

Coupling of Pyrrolidine-2-carbonyl Moiety

  • The coupling of the pyrrolidine-2-carbonyl group to the piperidine nitrogen generally involves amide bond formation. This can be done by reacting a piperidine derivative bearing a free amine with a pyrrolidine-2-carboxylic acid derivative or its activated form (e.g., acid chloride or anhydride).

  • The reaction is often facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or via peptide coupling protocols to form the amide linkage efficiently under mild conditions.

Typical Reaction Conditions

  • Reactions are commonly carried out at room temperature or slightly elevated temperatures to optimize yield while minimizing side reactions.

  • Bases such as triethylamine or sodium carbonate are used to neutralize acids formed during coupling or substitution steps.

  • Purification is achieved through recrystallization or chromatographic techniques to isolate the pure target compound.

Industrial Production Considerations

  • Industrial scale synthesis follows the laboratory synthetic routes but requires optimization for scalability, yield, and purity.

  • Reaction parameters such as temperature, pressure, solvent system, and reagent concentrations are fine-tuned to maximize efficiency.

  • Continuous flow reactors may be employed to enhance reaction control and throughput.

  • Purification on an industrial scale may involve crystallization or large-scale chromatography, depending on the properties of the compound.

Chemical Reaction Analysis

Reaction Step Reagents/Conditions Purpose/Outcome
Amino group protection Fmoc-Cl, sodium carbonate Protect amino group to prevent side reactions
Ethoxy group introduction Ethyl iodide, sodium hydride Introduce ethoxy substituent at 4-position
Amide bond formation Pyrrolidine-2-carboxylic acid derivative, coupling agents (EDC/DCC), base Couple pyrrolidine-2-carbonyl to piperidine N
Purification Recrystallization, chromatography Obtain pure final compound

Summary Table of Preparation Methods

Step Number Reaction Type Key Reagents/Conditions Notes
1 Amino group protection Fmoc-Cl, sodium carbonate Protects pyrrolidine or piperidine N
2 Ethoxy group substitution Ethyl iodide, sodium hydride Introduces ethoxy at 4-position
3 Amide bond formation Pyrrolidine-2-carboxylic acid derivative, EDC/DCC, base Couples pyrrolidine-2-carbonyl moiety
4 Purification Recrystallization, chromatography Isolates pure compound

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
CAS Number: 1247700-94-2

The structure of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine features a piperidine ring substituted with an ethoxy group and a pyrrolidine-2-carbonyl moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has been investigated for its potential therapeutic applications, particularly in the modulation of various biological targets:

  • Melanocortin Receptors: The compound has shown promise as an agonist for melanocortin receptor 4 (MCR4), which is implicated in regulating appetite and energy homeostasis. Research indicates that compounds targeting MCR4 can be beneficial in treating obesity and sexual dysfunctions by modulating metabolic pathways .
  • Neurological Disorders: Recent studies have explored the role of sigma receptors, particularly sigma-1 receptors, in neurological disorders. Compounds like 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine may exhibit neuroprotective effects, making them candidates for further investigation in conditions such as depression and anxiety .

Organic Synthesis

In organic chemistry, the compound serves as an important intermediate for synthesizing more complex molecules:

  • Peptide Synthesis: The presence of the piperidine ring allows for the incorporation of this compound into peptide chains, enhancing the stability and bioactivity of peptides used in drug development .
  • Functional Group Transformations: The ethoxy group can be modified through various chemical reactions, allowing chemists to tailor the compound for specific applications. These transformations include oxidation, reduction, and substitution reactions .

Table 1: Comparison of Biological Activities

Compound NameTarget ReceptorBiological Activity
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidineMelanocortin Receptor 4Appetite modulation, obesity treatment
Sigma receptor ligandsSigma-1 ReceptorNeuroprotection, antidepressant effects

Table 2: Synthetic Routes

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic medium
ReductionPiperidineStandard laboratory conditions
SubstitutionSodium hydride + Alkyl halidesBase-catalyzed conditions

Case Study 1: MCR4 Agonism

A study published in Nature Reviews demonstrated that compounds similar to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine effectively reduced food intake in animal models by activating MCR4 receptors. This research supports the potential use of such compounds in developing anti-obesity drugs .

Case Study 2: Sigma Receptor Modulation

Research outlined in Frontiers in Pharmacology highlighted the role of sigma receptor ligands in treating neurological disorders. The study found that compounds with structural similarities to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine exhibited significant neuroprotective effects against neurodegeneration .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Ether/Amide Substituents

Compound A : 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-2Z-propenyl]-piperidine (from , Compound 6)
  • Structure : Piperidine linked to an α,β-unsaturated amide with a methylenedioxyphenyl group.
  • The ethoxy group in the target compound replaces the methylenedioxyphenyl moiety, reducing aromaticity but improving solubility in non-polar environments .
Compound B : 3-(2-Amino-ethoxy)-piperidine-1-carboxylic acid tert-butyl ester (from )
  • Structure: Piperidine with a tert-butyl carbamate and a 2-aminoethoxy chain.
  • Comparison :
    • The carbamate group in Compound B is less stable under acidic conditions than the amide in the target compound.
    • The 4-ethoxy substituent in the target compound may confer greater steric accessibility compared to the bulky tert-butyl group in Compound B .

Pyrrolidine-Linked Piperidine Hybrids

Compound C : Nigramides A–S (from , Compounds 40–59)
  • Structure : Dimeric amide alkaloids with cyclohexene or cyclobutane cores linking piperidine and pyrrolidine units.
  • Comparison: Nigramides exhibit higher molecular weights (>500 Da) and complex dimeric architectures, likely reducing bioavailability compared to the monomeric target compound.
Compound D : 1-(2-Chloro-acetyl)-pyrrolidin-3-one (from )
  • Structure: Pyrrolidinone with a chloroacetyl group.
  • Comparison :
    • The chloroacetyl group in Compound D introduces electrophilic reactivity, unlike the inert ethoxy group in the target compound.
    • The absence of a piperidine ring in Compound D limits conformational flexibility compared to the target compound’s bicyclic system .

Ethoxy-Substituted Heterocycles

Compound E : (±)-threo-N-isobutyl-4,5-dihydroxy-2E-octaenamide (from , Compound 4)
  • Structure : Piperidine derivative with dihydroxy and enamide groups.
  • Comparison :
    • The dihydroxy groups in Compound E increase polarity and water solubility but reduce blood-brain barrier penetration compared to the ethoxy group in the target compound.
    • The enamide functionality in Compound E may confer redox activity absent in the target compound .

Structural and Functional Analysis Table

Property 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine Compound A Compound B Nigramides
Core Structure Piperidine-pyrrolidine hybrid Piperidine-α,β-unsaturated amide Piperidine-carbamate Dimeric piperidine-pyrrolidine
Key Substituents 4-ethoxy, pyrrolidine-2-carbonyl Methylenedioxyphenyl, propenyl tert-butyl, 2-aminoethoxy Cyclohexene/cyclobutane
Molecular Weight ~280 Da (estimated) ~300 Da ~300 Da >500 Da
Lipophilicity (LogP) Moderate (ethoxide + amide) High (aromatic) Low (polar carbamate) Variable
Bioavailability Likely moderate Low (reactivity) Moderate Low (size)
Synthetic Complexity Moderate High Low Very High

Research Implications and Gaps

  • However, direct evidence is lacking.
  • Synthetic Challenges : The pyrrolidine-2-carbonyl group requires precise stereochemical control during synthesis, unlike simpler piperidine derivatives in .
  • Future Directions : Comparative studies on receptor binding (e.g., GABAergic or serotoninergic targets) and metabolic stability are needed to validate hypotheses derived from structural analogs.

Biological Activity

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can be represented as follows:

  • Molecular Formula : C_{12}H_{18}N_{2}O_{2}
  • Molecular Weight : 222.29 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities, including neuropharmacological effects and potential anticancer properties.

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. A study highlighted that certain piperidine compounds showed improved cytotoxicity against cancer cell lines compared to standard treatments like bleomycin. The mechanism involved apoptosis induction in hypopharyngeal tumor cells, suggesting that 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine might share similar properties .

Neuropharmacological Effects

Piperidine derivatives are also recognized for their neuroactive properties. In particular, compounds containing a piperidine moiety have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The incorporation of the pyrrolidine group in this compound may enhance its brain penetration and efficacy as a dual inhibitor .

The biological activity of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, this compound could improve cholinergic transmission, which is often impaired in neurodegenerative conditions.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.
  • Interaction with Protein Targets : The structural characteristics allow for potential interactions with various protein targets involved in cancer progression and neurodegeneration.

Case Study 1: Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structural motifs to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate the effects of oxidative stress, thus preserving neuronal integrity .

Data Summary

Biological ActivityMechanismReference
AnticancerApoptosis induction
NeuroprotectionAChE inhibition
AntioxidantReducing oxidative stress

Q & A

Basic: What are the common synthetic routes for 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine-2-carbonyl moiety via β-chloroenaldehyde intermediates, as seen in structurally related pyrimidine derivatives .
  • Step 2: Coupling the pyrrolidine core with a 4-ethoxy-piperidine fragment under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >99% purity .

Key Intermediates:

IntermediateRoleReaction ConditionsYield (%)
β-Chloroenaldehyde derivativeElectrophilic coupling agentRoom temperature, 12–24 hrs60–75
4-Ethoxypiperidine precursorNucleophilic componentReflux in DCM, 6–8 hrs70–85

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm ethoxy (-OCH2_2CH3_3) and carbonyl (C=O) groups. Compare chemical shifts with analogs (e.g., δ 1.3–1.5 ppm for ethoxy protons) .
  • HPLC-MS: Quantify purity and detect trace impurities (e.g., column: C18, mobile phase: acetonitrile/water) .
  • FT-IR: Identify carbonyl stretches (~1650–1750 cm1^{-1}) and ether linkages (~1100–1250 cm1^{-1}) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are critical:

  • Transition State Analysis: Identify energy barriers for key steps (e.g., nucleophilic attack on the carbonyl group) .
  • Solvent Effects: Simulate solvent polarity impact using COSMO-RS to select optimal media (e.g., dichloromethane vs. THF) .
  • Machine Learning: Train models on analogous reactions to predict yield-limiting factors (e.g., steric hindrance in coupling steps) .

Example Workflow:

Computational ToolApplicationOutput
Gaussian 16Transition state optimizationActivation energy (kcal/mol)
RDKitReaction feasibility scoringProbability of success (%)

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Resolve via:

  • Dose-Response Validation: Re-test activity across multiple concentrations (e.g., IC50_{50} values in triplicate) .
  • Structural Controls: Compare with analogs (e.g., 4-methylpiperidin-1-yl vs. mercapto substituents) to isolate functional group contributions .
  • Meta-Analysis: Pool data from peer-reviewed studies (excluding unreliable sources like ) and apply statistical weighting .

Advanced: What strategies improve yield in multi-step synthesis involving sensitive functional groups?

Methodological Answer:
Key strategies include:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps .
  • Temperature Control: Maintain <0°C during acyl chloride formation to prevent side reactions .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to optimize stereoselectivity .

Case Study:

StepChallengeSolutionYield Improvement
Pyrrolidine-carbonyl formationEpimerization riskLow-temperature (-20°C) reaction75% → 88%

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:
Adhere to:

  • Ventilation: Use fume hoods for volatile intermediates (e.g., nitroethyl derivatives) .
  • PPE: Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive agents (e.g., NaOH) .
  • Emergency Procedures: Immediate rinsing with water for spills (15+ minutes for eye exposure) .

Advanced: How can reaction mechanisms be elucidated for novel derivatives of this compound?

Methodological Answer:
Combine experimental and computational approaches:

  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D to identify rate-determining steps .
  • Isotopic Labeling: Use 18^{18}O-labeled carbonyl groups to track bond cleavage .
  • In Situ Monitoring: Employ ReactIR to detect transient intermediates (e.g., enolates) .

Basic: What solvents and temperatures are optimal for preserving stability during synthesis?

Methodological Answer:

  • Solvent Compatibility:

    SolventUse CaseStability Risk
    DCMCoupling reactionsLow risk of decomposition
    DMFPolar aprotic mediaHydrolysis at >100°C
  • Temperature Limits: Maintain <40°C to prevent ethoxy group degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine
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4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine

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